molecular formula C11H21NO2 B8441897 Methyldelta-piperidinovalerate

Methyldelta-piperidinovalerate

Cat. No.: B8441897
M. Wt: 199.29 g/mol
InChI Key: FYXPGVQYAFYJIY-UHFFFAOYSA-N
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Description

Methyldelta-piperidinovalerate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyldelta-piperidinovalerate, and how can purity be validated?

Synthesis should follow protocols for structurally similar heterocyclic compounds, such as microwave-assisted reactions for improved yield and reduced side products . Post-synthesis, validate purity using:

  • Chromatographic techniques (HPLC or GC-MS) to identify impurities.
  • Spectroscopic methods (NMR, FT-IR) to confirm molecular structure .
  • Elemental analysis to verify stoichiometric ratios.
    Document procedural deviations (e.g., solvent purity, temperature fluctuations) to troubleshoot batch inconsistencies .

Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?

Adopt a tiered approach:

In silico modeling (e.g., QSAR) to predict solubility, logP, and stability.

Empirical testing :

  • Solubility profiles across pH gradients.
  • Thermal stability via differential scanning calorimetry (DSC).
  • Hydrolytic degradation studies under accelerated conditions .
    Compare results with structurally analogous compounds to identify outliers requiring mechanistic investigation .

Q. What statistical frameworks are optimal for analyzing preliminary bioactivity data?

Use hypothesis-driven analyses:

  • Dose-response curves (non-linear regression) to estimate IC50/EC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Power analysis to determine sample size adequacy for follow-up studies .
    Report effect sizes and confidence intervals to contextualize significance beyond p-values .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Systematically evaluate:

  • Pharmacokinetic factors : Bioavailability, metabolic stability (e.g., liver microsomal assays).
  • Experimental design : Species-specific differences, dosing regimens, and endpoint measurements .
  • Data normalization : Adjust for confounding variables (e.g., protein binding in vitro vs. in vivo).
    Use meta-analytic techniques to aggregate findings from independent studies and identify bias sources .

Q. What strategies optimize the reproducibility of this compound’s synthetic protocols?

Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata standardization : Document reaction conditions (catalyst purity, solvent grade) in machine-readable formats .
  • Collaborative validation : Cross-lab replication with blinded operators.
  • Open-source repositories : Share raw spectral data (NMR, MS) for peer verification .

Q. How to design a mixed-methods study investigating this compound’s mechanism of action?

Integrate:

  • Quantitative : Transcriptomic/proteomic profiling to identify target pathways.
  • Qualitative : Semi-structured interviews with domain experts to contextualize omics data .
    Ensure alignment with PICOT criteria (Population: cell lines; Intervention: compound exposure; Comparison: untreated controls; Outcome: pathway modulation; Time: longitudinal assays) .

Q. What meta-analysis frameworks are suitable for reconciling disparate toxicity findings across studies?

Follow PRISMA guidelines:

Systematic search : Include databases like PubMed, Embase, and preprint servers.

Risk-of-bias assessment : Use tools like ROB-2 for in vivo studies.

Statistical harmonization : Convert endpoints (e.g., LD50) to standardized metrics.

Subgroup analysis : Stratify by administration route, species, or formulation .

Q. Methodological Guidance for Complex Scenarios

Q. How to address challenges in long-term stability studies of this compound?

  • Accelerated stability testing : Use ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH).
  • Degradation product identification : LC-MS/MS coupled with molecular networking.
  • Real-time monitoring : Deploy IoT-enabled sensors for continuous data collection in storage conditions .

Q. What ethical considerations apply when transitioning from preclinical to clinical research?

  • PICOT refinement : Define patient populations, comparator therapies, and clinical endpoints .
  • Regulatory compliance : Submit detailed safety data (e.g., genotoxicity, cardiovascular effects) to IRBs .
  • Data transparency : Pre-register trials on ClinicalTrials.gov and share adverse event databases .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 5-piperidin-1-ylpentanoate

InChI

InChI=1S/C11H21NO2/c1-14-11(13)7-3-6-10-12-8-4-2-5-9-12/h2-10H2,1H3

InChI Key

FYXPGVQYAFYJIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCN1CCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30.0 g. (0.124 mole) of methyl δ-iodovalerate and 42.5 g. (0.50 mole) of piperidine were dissolved in 250 ml. of benzene and heated at 60° C. for 3 hours with stirring. A colorless solid began to appear shortly after the materials were combined. The solid was removed by suction filtration, and the benzene evaporated to give methyl δ-piperidinovalerate which distilled as 23.5 g. (95%) of colorless liquid, b.p. 122°-124° C. (12.5 mm.).
Quantity
0.124 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

30.0 g. (0.124 mole) of methylδ-iodovalerate and 42.5 g. (0.50 mole) of piperidine are dissolved in 250 ml. of benzene and heated at 60° C. for 3 hours with stirring. A colorless solid begins to appear shortly after the materials are combined. The solid is removed by suction filtration, and the benzene evaporated to give methyl δ-piperidinovalerate which distills as 23.5 g. (95%) of colorless liquid, b.p., 122°-24° C. (12.5 mm.).
Quantity
0.124 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 0.167 mole of methyl δ-chlorovalerate and 0.25 mole of sodium iodide in 120 ml. of acetone is stirred and heated at reflux for 16 hours. After cooling the mixture, a solid is removed by suction filtration, and the acetone is distilled off using a rotary evaporator. The residue is dissolved in 300 ml. of diethyl ether, and additional solid is removed by filtration. The ethereal solution is washed twice with a 10% sodium thiosulfate solution, one with water and dried over sodium sulfate. The ether is evaporated and the residue distilled at b.p. 107°-110° C. (15 mm.) to give 30.0 g. (74%) of methyl δ-iodovalerate as a light yellow liquid. 30.0 g. (0.124 mole) of methyl δ-iodovalerate and 42.5 g. (0.50 mole) of piperidine are dissolved in 250 ml. of benzene and heated at 60° C. for 3 hours with stirring. A colorless solid begins to appear shortly after the materials are combined. The solid is removed by suction filtration, and the benzene evaporated to give methyl δ-piperidinovalerate which distills as 23.5 g. (95%) of colorless liquid, b.p., 122°-24° C. (12.5 mm.).
Quantity
0.167 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.124 mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six

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